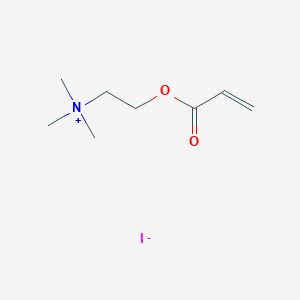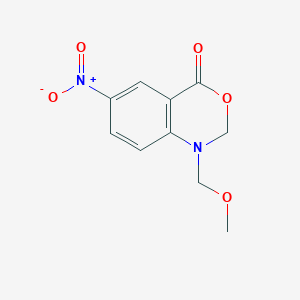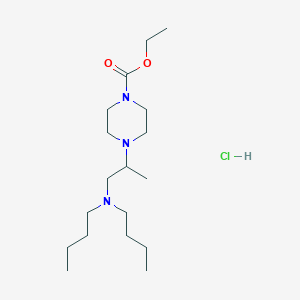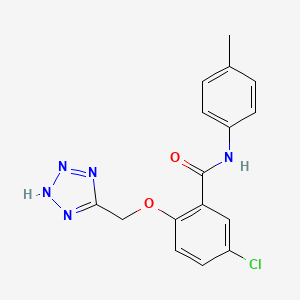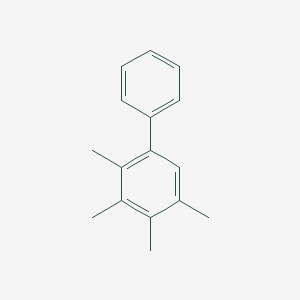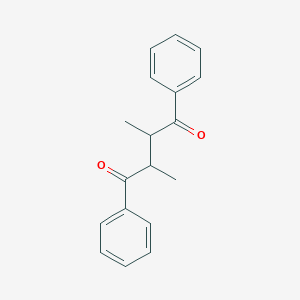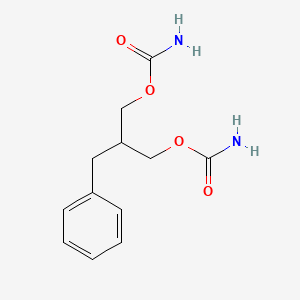
1,3-Propanediol, 2-benzyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-benzyl-, dicarbamate is a chemical compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes a benzyl group attached to the 1,3-propanediol backbone, and two carbamate groups.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-benzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,3-Propanediol, 2-benzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines .
Scientific Research Applications
1,3-Propanediol, 2-benzyl-, dicarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-benzyl-, dicarbamate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, its derivatives have been shown to interact with GABA receptors, contributing to their anticonvulsant properties .
Comparison with Similar Compounds
1,3-Propanediol, 2-benzyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: This compound has a phenyl group instead of a benzyl group, which can influence its chemical reactivity and biological activity.
1,3-Propanediol, 2-methyl-, dicarbamate: The presence of a methyl group instead of a benzyl group results in different physical and chemical properties.
Properties
CAS No. |
25480-67-5 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2-benzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C12H16N2O4/c13-11(15)17-7-10(8-18-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)(H2,14,16) |
InChI Key |
DAMWBEZPZUAGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


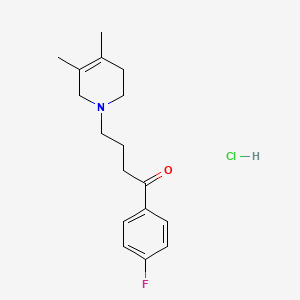

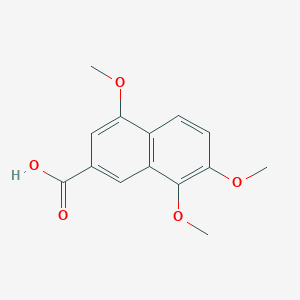
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
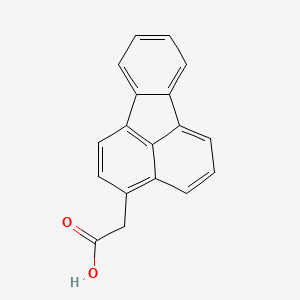

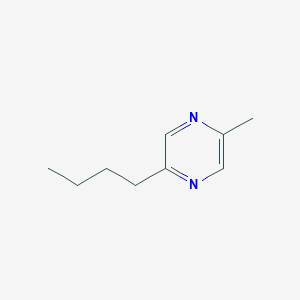
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
